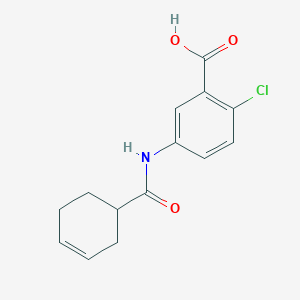
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone, also known as OPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. OPM is a member of the cathinone family of compounds and has been found to exhibit stimulant properties, similar to other cathinones. In
Mechanism of Action
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone acts as a reuptake inhibitor for dopamine and norepinephrine, preventing their reabsorption into the presynaptic neuron and increasing their concentration in the synaptic cleft. This leads to enhanced neurotransmission and increased activity in the brain.
Biochemical and Physiological Effects:
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone has been found to increase heart rate and blood pressure, similar to other stimulant compounds. It also increases locomotor activity and induces hyperthermia. Additionally, Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone has been found to increase the release of corticotropin-releasing hormone, a hormone involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its relatively low cost compared to other research compounds. Additionally, its stimulant properties make it a useful tool for studying the effects of dopamine and norepinephrine on behavior and cognition. However, its potential for abuse and lack of research on its long-term effects are limitations that should be considered when using Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone in research.
Future Directions
There are several future directions for Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone research, including its potential use in the treatment of mood disorders, its effects on learning and memory, and its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Additionally, further research is needed to determine the long-term effects of Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone use and its potential for abuse.
Synthesis Methods
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-piperidin-4-ylpyrrolidine with oxanone in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to enhanced cognitive function and improved memory retention. Additionally, Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone has been found to exhibit antidepressant and anxiolytic properties, making it a promising candidate for the treatment of mood disorders.
properties
IUPAC Name |
oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-15(14-5-1-2-11-19-14)17-10-3-4-13(17)12-6-8-16-9-7-12/h12-14,16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSOTTABVGCWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCCC2C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]benzoic acid](/img/structure/B7559840.png)
![2-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559847.png)

![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)

![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)
